molecular formula C13H17NO B14363422 2,2-Dimethyl-N-(1-phenylethenyl)propanamide CAS No. 92520-11-1

2,2-Dimethyl-N-(1-phenylethenyl)propanamide

Cat. No.: B14363422
CAS No.: 92520-11-1
M. Wt: 203.28 g/mol
InChI Key: CHOJEKYEZPCDFE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(1-phenylethenyl)propanamide is an organic compound with the molecular formula C13H17NO It is a derivative of propanamide, characterized by the presence of a phenylethenyl group attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(1-phenylethenyl)propanamide typically involves the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-N-(1-phenylethenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The phenylethenyl group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2,2-Dimethyl-N-(1-phenylethenyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(1-phenylethenyl)propanamide involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions influence the compound’s biological activity and its effects on molecular pathways.

Similar Compounds:

  • Propanamide, 2,2-dimethyl-N-phenyl-
  • Propanamide, N-(1,1-dimethylethyl)-2,2-dimethyl-
  • Propanamide, N,2-dimethyl-

Comparison: Compared to these similar compounds, this compound stands out due to the presence of the phenylethenyl group, which imparts unique chemical and biological properties

Properties

92520-11-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2,2-dimethyl-N-(1-phenylethenyl)propanamide

InChI

InChI=1S/C13H17NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15)

InChI Key

CHOJEKYEZPCDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=C)C1=CC=CC=C1

Origin of Product

United States

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